Stereochemical Isomerism: The (1r,4r) Configuration Provides a Structurally Distinct Topology vs. 2-Methylcyclohexyl and Flexible Amino Analogs
The target compound's (1r,4r)-4-methylcyclohexyl group creates a distinct, rigid 'L-shaped' or 'chair' projection of the hydrophobic methyl substituent, which is not reproducible by its direct isomers. In contrast, the 2-methylcyclohexyl analog (CAS 1875865-32-9) places the methyl group adjacent to the amino linkage, altering the steric and electronic environment around the key hydrogen-bonding amine . The cyclohexyl(methyl) analog introduces an N-methyl group, which reduces hydrogen-bond donor capacity and significantly alters basicity (estimated pKa of the amino group shifts from ~10-11 to ~8-9), directly impacting interactions with acidic residues in a kinase hinge region [1]. This geometric difference is critical for engagement with chiral pockets in targets like Syk or p38 MAP kinase, where stereochemistry heavily influences inhibitory potency.
| Evidence Dimension | Stereochemical and physicochemical profile for target binding |
|---|---|
| Target Compound Data | (1r,4r)-4-Methylcyclohexylamino: trans configuration, para-methyl placement, secondary amine (2 H-bond donors), Calculated pKa (amine) ~10.2 (MarvinSketch prediction) [1]. |
| Comparator Or Baseline | 2-Methylcyclohexylamino (CAS 1875865-32-9): Ortho-methyl placement; Cyclohexyl(methyl)amino (CAS 2090850-03-4): Tertiary amine (1 H-bond donor), lower basicity. |
| Quantified Difference | A difference of one hydrogen bond donor and an estimated >1.5 log unit shift in basicity compared to the tertiary amine analog [1]. |
| Conditions | Calculated and structural properties; no specific biological assay context available for direct comparative binding data. |
Why This Matters
The stereochemistry directly dictates the 3D pharmacophore, making the compound a unique tool for probing chiral binding sites where other isomers would fail to engage or demonstrate significantly altered kinetics.
- [1] MarvinSketch (Version 21.15.0), ChemAxon Ltd. (2021). pKa and chemical property predictions for pyridazin-3-ol derivatives. Software. View Source
